Chromium(II) oxalate

Description

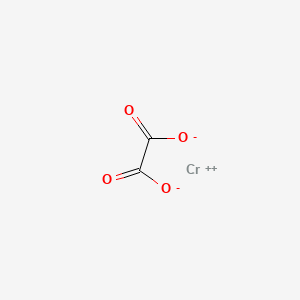

Structure

3D Structure of Parent

Properties

IUPAC Name |

chromium(2+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Cr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHFYNOGAFYRJV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Cr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231083 | |

| Record name | Chromium(II) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Insoluble in water; mp = 1900 deg C; [MSDSonline] | |

| Record name | Chromium(II) oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

Yellow-green powder; density: 2.468 /Chromium (II) oxalate, monohydrate/, Yellow to yellowish-green crystalline powder; practically insoluble in cold water, alcohol; soluble in hot water, dilute acids; density: 2.468 /Chromium (II) oxalate, hydrate/ | |

| Record name | CHROMIUM (II) OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/989 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

814-90-4 | |

| Record name | Chromium(II) oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium(II) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium oxalate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMOUS OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV83VA978Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIUM (II) OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/989 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of Chromium(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium(II) oxalate (CrC₂O₄) is an inorganic compound of interest due to the unique properties of the chromous ion (Cr²⁺), a powerful reducing agent.[1] This document provides a detailed overview of the synthesis, and the physical, chemical, and structural properties of chromium(II) oxalate and its common hydrated forms. Experimental protocols for its preparation and characterization are outlined, and key data are presented in a structured format for clarity and comparative analysis. This guide is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development who are working with or exploring the applications of chromium(II) compounds.

Synthesis of Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O)

The most common and stable form of chromium(II) oxalate is its dihydrate. The synthesis involves the precipitation of the sparingly soluble chromium(II) oxalate from an aqueous solution containing a soluble chromium(II) salt and an oxalate source. It is crucial to perform the synthesis under an inert atmosphere to prevent the rapid oxidation of the unstable chromium(II) ion to the more stable chromium(III) state.[1]

A widely recognized method for the preparation of chromium(II) oxalate dihydrate involves the reaction of chromium(II) sulfate pentahydrate with a mixture of sodium oxalate and oxalic acid in a deoxygenated aqueous solution.[2] This procedure yields a light green crystalline product.[2]

Synthesis Workflow

The general workflow for the synthesis of chromium(II) oxalate dihydrate is illustrated in the diagram below.

Caption: Workflow for the synthesis of Chromium(II) Oxalate Dihydrate.

Properties of Chromium(II) Oxalate

Chromium(II) oxalate is typically encountered as a dihydrate or monohydrate. Its properties are summarized below.

Physical Properties

The physical properties of chromium(II) oxalate and its hydrates are presented in Table 1. There is some discrepancy in the reported solubility, with some sources stating it is highly insoluble while others provide a quantitative value at 0 °C.[2][3][4] The monohydrate is described as a yellow-green powder.[3]

| Property | Anhydrous (CrC₂O₄) | Monohydrate (CrC₂O₄·H₂O) | Dihydrate (CrC₂O₄·2H₂O) | Reference(s) |

| Molar Mass | 140.02 g/mol | 158.03 g/mol | 178.06 g/mol | [2][5][6] |

| Appearance | - | Yellow-green powder | Light green crystals | [2][3][7] |

| Density | 2.461 g/cm³ | 2.468 g/cm³ (at 20°C) | - | [2][5] |

| Solubility in Water | 126 g/100 mL (at 0°C) | Sparingly soluble | - | [2][5] |

| Solubility in Alcohol | Negligible | Practically insoluble | - | [2][3] |

| Melting Point | 1900 °C (Decomposes) | - | Decomposes > 140 °C | [1][2][4] |

Table 1: Physical Properties of Chromium(II) Oxalate and its Hydrates.

Chemical and Magnetic Properties

The chromous ion is a strong reducing agent, and its salts are generally unstable in the presence of air.[1] However, the hydrated form of chromium(II) oxalate is noted to be one of the most stable chromous salts and is not appreciably oxidized by moist air.[3] In acidic aqueous solutions, chromium(II) has been shown to reduce the oxalate ion to glycolate, which raises questions about the long-term stability of the Cr²⁺ species if prepared under acidic conditions.[2]

| Property | Value | Notes | Reference(s) |

| Magnetic Moment (µ_eff) | 4.65 B.M. | Suggests high-spin octahedral coordination geometry with no Cr-Cr bond. | [2] |

| Thermal Decomposition (Dihydrate) | > 140 °C | Loses water to form anhydrous CrC₂O₄ in an inert atmosphere. | [2] |

| Thermal Decomposition (Anhydrous) | > 320 °C | Decomposes to a mixture of chromium oxides in an inert atmosphere. | [2] |

Table 2: Chemical and Magnetic Properties of Chromium(II) Oxalate.

Experimental Protocols

Detailed Synthesis of Chromium(II) Oxalate Dihydrate

This protocol is based on the method described by Nikumbh et al.[2]

Materials:

-

Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)

-

Sodium oxalate (Na₂C₂O₄)

-

Oxalic acid (H₂C₂O₄)

-

Deionized water

-

Ethanol or other suitable alcohol

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Deoxygenation: Vigorously bubble an inert gas (e.g., nitrogen) through deionized water for at least 30 minutes to remove dissolved oxygen. This degassed water should be used for all solutions and washing steps.

-

Oxalate Solution: In a reaction vessel equipped with a stirrer and an inert gas inlet, dissolve an equimolar mixture of sodium oxalate and oxalic acid in the degassed water.

-

Chromium(II) Solution: Separately, prepare a solution of chromium(II) sulfate pentahydrate in degassed water.

-

Precipitation: While maintaining a continuous flow of inert gas over the oxalate solution, slowly add the chromium(II) sulfate solution with constant stirring. A light green precipitate of chromium(II) oxalate dihydrate will form immediately.

-

Digestion: Continue stirring the mixture under an inert atmosphere for a period (e.g., 1 hour) to ensure complete precipitation and improve the crystallinity of the product.

-

Filtration: Filter the precipitate under an inert atmosphere using standard techniques (e.g., a Schlenk filter or in a glovebox).

-

Washing: Wash the collected solid first with degassed water to remove any soluble impurities, followed by a wash with a degassed alcohol (e.g., ethanol) to facilitate drying.

-

Drying: Dry the final product under vacuum or in a desiccator under a positive pressure of inert gas.

Characterization Methods

The resulting product can be characterized by several methods to confirm its identity and purity:[2]

-

Combustion Elemental Analysis: To determine the elemental composition (C, H) and confirm the hydration state.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the oxalate ligand and water molecules.

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition profile and confirm the dehydration temperature and subsequent decomposition to chromium oxides.

-

Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity of the compound.

-

Magnetic Susceptibility Measurement: To determine the magnetic moment, which provides insight into the electronic structure and coordination environment of the Cr(II) ion.

Thermal Decomposition Pathway

Thermogravimetric analysis shows that chromium(II) oxalate dihydrate decomposes in distinct stages when heated in an inert atmosphere.[2]

Caption: Thermal decomposition pathway of CrC₂O₄·2H₂O in an inert atmosphere.

Structural Information and Bonding

The measured magnetic moment of 4.65 B.M. for chromium(II) oxalate dihydrate is significant.[2] This value is consistent with a high-spin d⁴ electronic configuration for the Cr²⁺ ion, which is expected in an octahedral coordination environment. It indicates the presence of four unpaired electrons and rules out any significant metal-metal bonding, which would lead to a lower magnetic moment.[2][8]

The structure is believed to be a linear polymer, similar to other first-row transition metal(II) oxalates like those of Mg, Fe, and Co.[2] In this arrangement, the oxalate ions act as bridging ligands between the chromium centers. The octahedral coordination sphere around each chromium ion is completed by two water molecules.

Caption: Relationship between structure, electronics, and magnetism in CrC₂O₄·2H₂O.

Safety Information

Chromium(II) compounds should be handled with care. While specific toxicity data for chromium(II) oxalate is limited, compounds of chromium can be hazardous. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required.[3] Work should be conducted in a well-ventilated area or a fume hood. As a potent reducing agent, chromium(II) oxalate should be stored away from oxidizing agents.

References

- 1. Chromium(II) oxalate - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Chromium(II) oxalate - Wikipedia [en.wikipedia.org]

- 3. Chromium(II) oxalate | C2CrO4 | CID 13147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. chromium(II) oxalate monohydrate [chemister.ru]

- 6. Chromium(II) oxalate dihydrate | C2H6CrO6 | CID 129692560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chromium (II) Oxalate Monohydrate, CrC2O4-H2O [asia.matweb.com]

- 8. cup.uni-muenchen.de [cup.uni-muenchen.de]

An In-depth Technical Guide on the Thermal Decomposition of Chromium(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of chromium(II) oxalate (CrC₂O₄). Due to the limited availability of detailed quantitative data in publicly accessible literature, this guide synthesizes findings from key studies, focusing on the qualitative and mechanistic aspects of the decomposition process. It covers the established decomposition pathway, the influence of atmospheric conditions, and the nature of the resulting products. Detailed, generalized experimental protocols for the analytical techniques commonly employed in such studies are provided. Visualizations of the decomposition pathway and a typical experimental workflow are presented to facilitate a deeper understanding. This document is intended to serve as a foundational resource for professionals investigating the thermal properties of chromium compounds and other metal oxalates.

Introduction

Chromium(II) oxalate is an inorganic compound with the chemical formula CrC₂O₄. The hydrated form, chromium(II) oxalate dihydrate (CrC₂O₄·2H₂O), is the common precursor in thermal studies. The thermal decomposition of metal oxalates is a subject of significant interest due to its relevance in various fields, including the preparation of metal oxides with controlled stoichiometry and morphology, which are crucial in catalysis, materials science, and pharmaceutical development. Understanding the decomposition mechanism, the influence of the surrounding atmosphere, and the nature of the gaseous and solid products is essential for controlling these processes and for the safe handling of these materials.

Decomposition Pathway

The thermal decomposition of chromium(II) oxalate dihydrate is a multi-step process that is highly dependent on the surrounding atmosphere. The general pathway involves dehydration followed by the decomposition of the anhydrous oxalate to form chromium oxides.

In an inert atmosphere (e.g., nitrogen), the decomposition proceeds as follows:

-

Dehydration: The dihydrate loses its two water molecules to form anhydrous chromium(II) oxalate. This process typically begins at temperatures above 140°C.[1]

-

Decomposition of Anhydrous Oxalate: Upon further heating, the anhydrous chromium(II) oxalate decomposes. In an inert environment, this is expected to primarily yield chromium(II) oxide (CrO) and carbon monoxide (CO), which may be accompanied by the disproportionation of CO to carbon dioxide (CO₂) and elemental carbon.

In an oxidizing atmosphere (e.g., air), the decomposition pathway is altered, particularly in the second stage:

-

Dehydration: Similar to the process in an inert atmosphere, the dihydrate first loses its water of hydration.

-

Oxidative Decomposition: The anhydrous chromium(II) oxalate undergoes decomposition and oxidation simultaneously. This leads to the formation of higher chromium oxides. Studies have shown that the final product is typically chromium(III) oxide (Cr₂O₃), with the potential formation of intermediate oxides such as CrO and Cr₃O₄.[2]

Quantitative Data

Table 1: Thermal Decomposition of CrC₂O₄·2H₂O in an Inert Atmosphere (e.g., Nitrogen)

| Temperature Range (°C) | Proposed Reaction | Theoretical Mass Loss (%) | Gaseous Products | Solid Residue |

| > 140 | CrC₂O₄·2H₂O → CrC₂O₄ + 2H₂O | 20.46 | H₂O | CrC₂O₄ |

| > 320 | CrC₂O₄ → CrO + CO | 40.92 (cumulative) | CO | CrO |

Table 2: Thermal Decomposition of CrC₂O₄·2H₂O in an Oxidizing Atmosphere (e.g., Air)

| Temperature Range (°C) | Proposed Reaction | Theoretical Mass Loss (%) | Gaseous Products | Solid Residue |

| > 140 | CrC₂O₄·2H₂O → CrC₂O₄ + 2H₂O | 20.46 | H₂O | CrC₂O₄ |

| > 320 | 2CrC₂O₄ + O₂ → Cr₂O₃ + 4CO | 56.82 (cumulative) | CO, CO₂ | Cr₂O₃ |

Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and sample preparation. The formation of CO₂ in an oxidizing atmosphere is also highly probable.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to characterize the thermal decomposition of chromium(II) oxalate.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the different stages of decomposition.

Apparatus: A thermogravimetric analyzer coupled with a high-precision balance and a programmable furnace.

Procedure:

-

Accurately weigh 5-10 mg of chromium(II) oxalate dihydrate into an inert sample pan (e.g., alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidizing atmosphere) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure a stable atmosphere.

-

Heat the sample from ambient temperature to a final temperature of approximately 800°C at a constant heating rate (e.g., 10°C/min).

-

Record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset and end temperatures of each decomposition step and the corresponding percentage mass loss.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify the thermal nature (endothermic or exothermic) of the decomposition processes.

Apparatus: A DTA or DSC instrument.

Procedure:

-

Accurately weigh a small amount of chromium(II) oxalate dihydrate (typically 2-5 mg) into a sample pan.

-

Place an empty, identical pan in the reference position.

-

Heat the sample and reference pans under a controlled atmosphere (inert or oxidizing) at a constant heating rate (e.g., 10°C/min).

-

Record the temperature difference (DTA) or heat flow difference (DSC) between the sample and the reference as a function of temperature.

-

Analyze the resulting curve to identify endothermic peaks (e.g., dehydration) and exothermic peaks (e.g., oxidative decomposition).

Evolved Gas Analysis (EGA) - Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR)

Objective: To identify the gaseous products evolved during decomposition.

Apparatus: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

Procedure:

-

Perform a TGA experiment as described in section 4.1.

-

The gases evolved from the TGA furnace are continuously transferred to the MS or FTIR for analysis.

-

For MS analysis, monitor the ion currents for specific mass-to-charge ratios (m/z) corresponding to expected products (e.g., m/z 18 for H₂O, 28 for CO, and 44 for CO₂).

-

For FTIR analysis, continuously collect infrared spectra of the evolved gas stream and identify the characteristic absorption bands of the gaseous products.

-

Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve.

Visualizations

The following diagrams illustrate the key processes involved in the study of the thermal decomposition of chromium(II) oxalate.

Caption: Decomposition pathways of CrC₂O₄·2H₂O in inert and oxidizing atmospheres.

Caption: Experimental workflow for investigating thermal decomposition.

Conclusion

References

An In-depth Technical Guide to the Magnetic Properties of Chromium(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium(II) oxalate (CrC₂O₄) is an inorganic compound whose magnetic properties are of interest due to the presence of the paramagnetic Cr²⁺ ion. This guide provides a comprehensive overview of the current understanding of the magnetic characteristics of chromium(II) oxalate, with a focus on its synthesis, magnetic moment, and the implications for its electronic structure. While extensive temperature-dependent magnetic data is not widely available in the public domain, this document synthesizes the existing knowledge and provides a framework for future research and application.

Introduction

The study of transition metal oxalates is a significant area of research in materials science and coordination chemistry, owing to their diverse magnetic behaviors, including ferromagnetism, antiferromagnetism, and ferrimagnetism. The oxalate ligand (C₂O₄²⁻) can act as a bridge between metal centers, mediating magnetic exchange interactions. Chromium(II) oxalate, in particular, presents an interesting case for the study of the magnetic properties of the high-spin d⁴ electronic configuration in an octahedral coordination environment.

Synthesis of Chromium(II) Oxalate Dihydrate

Chromium(II) oxalate is typically synthesized as its dihydrate, CrC₂O₄·2H₂O. The synthesis is sensitive to oxidation and should be performed under an inert atmosphere.

Experimental Protocol: Synthesis of CrC₂O₄·2H₂O

A detailed experimental protocol for the synthesis of chromium(II) oxalate dihydrate has been reported by Nikumbh et al.[1] The following is a summary of the procedure:

-

Preparation of Chromium(II) Sulfate Solution: A solution of chromium(II) sulfate pentahydrate (CrSO₄·5H₂O) is prepared in degassed water to prevent oxidation of Cr²⁺ to Cr³⁺.

-

Precipitation: A mixture of sodium oxalate (Na₂C₂O₄) and oxalic acid (H₂C₂O₄) in degassed water is added to the chromium(II) sulfate solution.

-

Formation of Precipitate: Upon mixing, a light green crystalline precipitate of chromium(II) oxalate dihydrate (CrC₂O₄·2H₂O) is formed.

-

Isolation and-Drying: The precipitate is filtered, washed with degassed water, and dried under an inert atmosphere.

The anhydrous form, CrC₂O₄, can be obtained by heating the dihydrate above 140 °C in an inert atmosphere.[1]

Magnetic Properties

The magnetic properties of chromium(II) oxalate are primarily determined by the electronic configuration of the Cr²⁺ ion and the structural arrangement of these ions in the crystal lattice.

Magnetic Moment

The most significant piece of quantitative magnetic data available for chromium(II) oxalate dihydrate is its experimentally determined magnetic moment.

| Compound | Magnetic Moment (μ_eff) in Bohr Magnetons (B.M.) | Reference |

|---|---|---|

| CrC₂O₄·2H₂O | 4.65 | [1] |

This measured magnetic moment of 4.65 B.M. is a crucial indicator of the electronic state of the chromium(II) ion in this compound.[1] For a high-spin d⁴ ion in an octahedral field, the spin-only magnetic moment is calculated to be 4.90 B.M. The experimental value is in close agreement with this, suggesting a high-spin configuration with four unpaired electrons. This indicates that the ligand field produced by the oxalate and water ligands is weak. The slight deviation from the spin-only value can be attributed to spin-orbit coupling.

The high-spin configuration suggests that the chromium ion does not form a direct Cr-Cr bond and has a high-spin octahedral coordination geometry.[1] This is consistent with the structures of other linear polymeric metal(II) oxalates.[1]

Magnetic Ordering

Detailed studies on the temperature-dependent magnetic susceptibility and the nature of magnetic ordering (paramagnetic, ferromagnetic, or antiferromagnetic) in pure chromium(II) oxalate are not extensively reported in the available literature. However, based on the behavior of other transition metal oxalates, it is plausible that chromium(II) oxalate exhibits antiferromagnetic interactions at low temperatures, mediated by the oxalate bridge. Further experimental investigation, such as neutron diffraction and heat capacity measurements, would be necessary to confirm the nature of the magnetic ordering and the critical temperature.

Structural and Logical Relationships

The synthesis and characterization of chromium(II) oxalate involve a logical workflow to ensure the desired product is obtained and its properties are understood.

Future Directions

The magnetic properties of chromium(II) oxalate remain an area ripe for further investigation. Key experimental studies that would significantly advance the understanding of this material include:

-

Temperature-Dependent Magnetic Susceptibility: To determine the nature of the magnetic interactions and identify any magnetic ordering transitions.

-

Magnetization versus Field Studies: To investigate the presence of hysteresis and saturation magnetization.

-

Neutron Diffraction: To definitively determine the magnetic structure at low temperatures.

-

Heat Capacity Measurements: To identify phase transitions and understand the thermodynamics of any magnetic ordering.

Conclusion

Chromium(II) oxalate dihydrate has been successfully synthesized and characterized to possess a magnetic moment of 4.65 B.M., indicating a high-spin Cr²⁺ (d⁴) electronic configuration in an octahedral environment.[1] This foundational knowledge provides a basis for more in-depth studies into its low-temperature magnetic behavior. The lack of comprehensive magnetic data in the current literature presents an opportunity for further research to fully elucidate the magnetic ordering and potential applications of this compound. The experimental protocols and workflow outlined in this guide serve as a valuable resource for researchers and scientists in the fields of materials science and drug development who are interested in exploring the magnetic properties of chromium(II) oxalate and related materials.

References

chromium(II) oxalate chemical formula and CAS number

Chemical Formula: CrC₂O₄

CAS Number: 814-90-4

This technical guide provides a comprehensive overview of chromium(II) oxalate, a compound of interest to researchers and chemists. The following sections detail its chemical and physical properties, a standardized synthesis protocol, and its known applications, with a focus on presenting clear, quantitative data and procedural information.

Compound Properties

Chromium(II) oxalate is an inorganic compound that typically appears as a light green crystalline solid.[1] It is also available in a hydrated form, chromium(II) oxalate dihydrate (CrC₂O₄·2H₂O). A summary of its key properties is presented in Table 1.

| Property | Value | Citation(s) |

| Chemical Formula | CrC₂O₄ | [1] |

| CAS Number | 814-90-4 | [1] |

| Molar Mass | 140.02 g/mol | [1] |

| Appearance | Light green crystals | [1] |

| Density | 2.461 g/cm³ | [1] |

| Solubility in Water | 126 g/100 mL (at 0 °C) | [1] |

| Solubility in Alcohol | Negligible | [1] |

| Magnetic Moment | 4.65 B.M. | [1] |

Synthesis of Chromium(II) Oxalate Dihydrate

The synthesis of chromium(II) oxalate dihydrate (CrC₂O₄·2H₂O) can be achieved through the reaction of a chromium(II) salt with an oxalate source in an aqueous solution. The following protocol is based on established methods.[1]

Experimental Protocol

Materials:

-

Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)

-

Sodium oxalate (Na₂C₂O₄)

-

Oxalic acid (H₂C₂O₄)

-

Degassed deionized water

Procedure:

-

Prepare a degassed aqueous solution containing a mixture of sodium oxalate and oxalic acid.

-

In a separate vessel, dissolve chromium(II) sulfate pentahydrate in degassed deionized water.

-

Slowly add the chromium(II) sulfate solution to the oxalate solution with constant stirring under an inert atmosphere to prevent oxidation of the chromium(II) ions.

-

A light green crystalline precipitate of chromium(II) oxalate dihydrate will form.

-

Allow the reaction to proceed to completion.

-

Collect the precipitate by filtration.

-

Wash the product with degassed deionized water to remove any soluble impurities.

-

Dry the product under vacuum.

The resulting product can be characterized by methods such as elemental analysis, infrared spectroscopy, thermogravimetric analysis, and powder X-ray diffraction.[1]

Structural and Chemical Characteristics

Chromium(II) oxalate exhibits a high-spin octahedral coordination geometry, as suggested by its measured magnetic moment of 4.65 B.M.[1] This is consistent with the structure of other linear polymeric metal(II) oxalates. The dihydrate form loses its water of hydration when heated above 140 °C in an inert atmosphere to yield anhydrous chromium(II) oxalate.[1] Further heating above 320 °C results in decomposition to a mixture of chromium oxides.[1]

It is important to note that chromium(II) is a powerful reducing agent and can be readily oxidized.

Applications

The primary application of chromium(II) oxalate is as a chemical reagent in laboratory settings. Its reducing properties make it useful in specific chemical transformations.

Caption: Synthesis workflow for chromium(II) oxalate dihydrate.

References

An In-depth Technical Guide on the Solubility and Stability of Chromium(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of chromium(II) oxalate. The information is intended to support research, development, and handling of this compound in various scientific and industrial applications. While chromium(II) oxalate is noted for being one of the more stable chromium(II) salts, a thorough understanding of its physicochemical properties is crucial for its effective and safe use.

Physicochemical Properties of Chromium(II) Oxalate

Chromium(II) oxalate, with the chemical formula CrC₂O₄, typically exists as a hydrate, most commonly the dihydrate (CrC₂O₄·2H₂O). It is a yellow-green crystalline powder.[1]

Table 1: General Physicochemical Properties of Chromium(II) Oxalate

| Property | Value | Reference |

| Chemical Formula | CrC₂O₄ | [2] |

| Molar Mass (anhydrous) | 140.02 g/mol | [2] |

| Molar Mass (monohydrate) | 158.03 g/mol | [3] |

| Appearance | Yellow-green crystalline powder | [1] |

| Density (monohydrate) | 2.468 g/cm³ | [1][3] |

Solubility Profile

Chromium(II) oxalate is characterized as a sparingly soluble salt in water under standard conditions.[3] Its solubility is influenced by temperature and the nature of the solvent.

Aqueous Solubility

Qualitative descriptions consistently indicate that chromium(II) oxalate is "sparingly soluble" or "practically insoluble" in cold water.[1][3] However, its solubility increases significantly in hot water and in the presence of dilute acids.[1] The acidic conditions likely promote the protonation of the oxalate anion, shifting the dissolution equilibrium.

Table 2: Qualitative Aqueous Solubility of Chromium(II) Oxalate

| Condition | Solubility | Reference |

| Cold Water | Sparingly soluble / Practically insoluble | [1][3] |

| Hot Water | Soluble | [1] |

| Dilute Acids | Soluble | [1] |

Solubility in Organic Solvents

Chromium(II) oxalate is generally considered insoluble in common organic solvents such as alcohol.[1]

Table 3: Qualitative Solubility of Chromium(II) Oxalate in Organic Solvents

| Solvent | Solubility | Reference |

| Alcohol | Negligible / Practically insoluble | [1] |

Stability Profile

Chromium(II) oxalate is regarded as one of the most stable chromium(II) salts, showing resistance to oxidation by moist air.[1] However, like all chromium(II) compounds, it is a reducing agent and can be susceptible to degradation under certain conditions.

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to quantitatively assess the thermal stability of chromium(II) oxalate. The hydrated form, upon heating in an inert atmosphere, first undergoes dehydration, followed by the decomposition of the anhydrous salt at higher temperatures.

-

Dehydration: The dihydrate of chromium(II) oxalate loses its water molecules when heated above 140 °C.[2]

-

Decomposition: The anhydrous form decomposes at temperatures above 320 °C to yield a mixture of chromium oxides.[2]

Chemical Stability

The chemical stability of chromium(II) oxalate is a critical factor, particularly in aqueous environments where oxidation to the more stable chromium(III) state can occur. While it is relatively stable in air, its stability in solution is expected to be dependent on factors such as pH, presence of oxidizing agents, and exposure to light. In acidic aqueous solutions, chromium(II) has been reported to reduce the oxalate ion to glycolate, which suggests a potential intrinsic instability in such media.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of chromium(II) oxalate and for determining its solubility and stability are provided below.

Synthesis of Chromium(II) Oxalate Dihydrate

A reported method for the synthesis of chromium(II) oxalate dihydrate involves the reaction of a chromium(II) salt with an oxalate source in a deoxygenated aqueous solution.[2]

Materials:

-

Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)

-

Sodium oxalate (Na₂C₂O₄)

-

Oxalic acid (H₂C₂O₄)

-

Degassed deionized water

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare a solution of sodium oxalate and oxalic acid in degassed deionized water.

-

In a separate flask, dissolve chromium(II) sulfate pentahydrate in degassed deionized water.

-

Both solutions should be continuously purged with an inert gas to prevent oxidation of the chromium(II) ions.

-

Slowly add the oxalate solution to the chromium(II) sulfate solution with constant stirring under an inert atmosphere.

-

A light green crystalline precipitate of chromium(II) oxalate dihydrate will form.

-

Filter the precipitate under an inert atmosphere, wash with degassed deionized water, and then with a suitable organic solvent (e.g., ethanol) to facilitate drying.

-

Dry the product under vacuum.

Determination of Aqueous Solubility by Conductometry

Given its sparingly soluble nature, the solubility product (Ksp) of chromium(II) oxalate can be determined using conductometry. This method relates the conductivity of a saturated solution to the concentration of the dissolved ions.

Equipment:

-

Conductivity meter and probe

-

Temperature-controlled water bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., syringe filter with a non-reactive membrane)

Procedure:

-

Add an excess of finely powdered chromium(II) oxalate to a known volume of deionized water in a beaker.

-

Place the beaker in a temperature-controlled water bath and stir the suspension continuously to ensure equilibrium is reached. This may take several hours.

-

Periodically measure the conductivity of the solution. Equilibrium is reached when the conductivity reading stabilizes.

-

Once at equilibrium, allow the solid to settle and then carefully filter a sample of the supernatant. Ensure the filtration is done at the same temperature to avoid changes in solubility.

-

Measure the conductivity of the filtered, saturated solution.

-

Measure the conductivity of the deionized water used to prepare the solution.

-

The specific conductance of the chromium(II) oxalate solution is calculated by subtracting the conductivity of the deionized water from the conductivity of the saturated solution.

-

The molar solubility (S) can then be calculated using the equation: S = (1000 * κ) / Λ₀ where κ is the specific conductance and Λ₀ is the molar conductivity at infinite dilution. Λ₀ can be estimated from the literature values of the ionic conductivities of Cr²⁺ and C₂O₄²⁻ ions.

-

The solubility product is then calculated as Ksp = [Cr²⁺][C₂O₄²⁻] = S².

Assessment of Thermal Stability by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal decomposition of chromium(II) oxalate.

Equipment:

-

Simultaneous TGA/DSC instrument

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Accurately weigh a small sample (typically 5-10 mg) of chromium(II) oxalate into a TGA pan.

-

Place the sample in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas.

-

Record the mass loss (TGA curve) and the heat flow (DSC curve) as a function of temperature.

-

The TGA curve will show distinct steps corresponding to the loss of water of hydration and the decomposition of the oxalate. The temperature at the onset of each mass loss step indicates the initiation of the respective thermal event.

-

The DSC curve will show endothermic or exothermic peaks corresponding to these events, providing information on the enthalpy changes.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of chromium(II) oxalate.

Caption: Experimental workflow for the synthesis and analysis of chromium(II) oxalate.

Caption: Factors influencing the solubility and stability of chromium(II) oxalate.

References

An In-Depth Technical Guide to the Preparation of Anhydrous Chromium(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anhydrous chromium(II) oxalate, a compound of interest in various chemical research and development applications. The synthesis is a two-step process involving the initial preparation of chromium(II) oxalate dihydrate followed by its thermal dehydration. This document details the experimental protocols, presents relevant quantitative data, and outlines the necessary safety precautions for handling the air-sensitive chromium(II) compounds involved.

Overview of the Synthesis Pathway

The preparation of anhydrous chromium(II) oxalate (CrC₂O₄) is achieved through the controlled thermal dehydration of its hydrated precursor, chromium(II) oxalate dihydrate (CrC₂O₄·2H₂O). The dihydrate is synthesized via a precipitation reaction in an aqueous medium by reacting a chromium(II) salt with an oxalate source under an inert atmosphere to prevent the oxidation of the chromium(II) ion.

Experimental Protocols

Synthesis of Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O)

The synthesis of chromium(II) oxalate dihydrate requires strict anaerobic conditions to prevent the oxidation of the highly reactive chromium(II) ion.

Materials and Reagents:

-

Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)

-

Sodium oxalate (Na₂C₂O₄)

-

Oxalic acid (H₂C₂O₄)

-

Deionized water, degassed

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Preparation of Degassed Solutions: Prepare a degassed aqueous solution of sodium oxalate and oxalic acid. The exact concentrations should be calculated to provide a stoichiometric amount of oxalate ions to react with the chromium(II) sulfate. All water used in this procedure must be thoroughly degassed by boiling and cooling under a stream of inert gas or by sparging with an inert gas for an extended period.

-

Reaction Setup: The reaction should be carried out in a flask equipped with a magnetic stirrer and an inlet and outlet for an inert gas. A continuous positive pressure of argon or nitrogen must be maintained throughout the synthesis.

-

Reaction: In the reaction flask, dissolve chromium(II) sulfate pentahydrate in degassed deionized water. While stirring vigorously, slowly add the degassed oxalate solution to the chromium(II) sulfate solution.

-

Precipitation and Isolation: Upon addition of the oxalate solution, a light green precipitate of chromium(II) oxalate dihydrate will form. Continue stirring for a designated period to ensure complete precipitation.

-

Filtration and Washing: Filter the precipitate under an inert atmosphere using standard Schlenk line techniques or in a glovebox. Wash the collected solid with degassed deionized water to remove any soluble impurities, followed by a wash with a degassed organic solvent like ethanol or ether to facilitate drying.

-

Drying: Dry the product under vacuum or in a desiccator under an inert atmosphere.

Preparation of Anhydrous Chromium(II) Oxalate (CrC₂O₄)

The conversion of the dihydrate to the anhydrous form is achieved through thermal dehydration.

Apparatus:

-

Tube furnace with temperature control

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Schlenk tube or similar vessel for heating the sample

Procedure:

-

Sample Preparation: Place a known amount of the synthesized chromium(II) oxalate dihydrate into a Schlenk tube.

-

Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle several times to ensure a completely inert atmosphere. Maintain a slow, continuous flow of the inert gas through the tube during the heating process.

-

Heating: Place the Schlenk tube in a tube furnace and heat the sample to a temperature above 140 °C.[1] The temperature should be maintained until the dehydration is complete, which can be monitored by observing the cessation of water condensation in the cooler parts of the apparatus.

-

Cooling and Storage: After dehydration, allow the sample to cool to room temperature under the inert gas flow. Once cooled, the anhydrous chromium(II) oxalate should be stored in a tightly sealed container under an inert atmosphere to prevent rehydration and oxidation.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of chromium(II) oxalate and its dihydrate.

Table 1: Physical and Chemical Properties

| Property | Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O) | Anhydrous Chromium(II) Oxalate (CrC₂O₄) |

| Molar Mass | 176.05 g/mol | 140.02 g/mol [1] |

| Appearance | Light green crystalline solid[1] | - |

| Magnetic Moment (μ_eff) | 4.65 B.M.[1] | - |

Table 2: Thermal Decomposition Data for Chromium(II) Oxalate Dihydrate

| Temperature Range (°C) | Process | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Product(s) |

| > 140 | Dehydration | 20.45 | ~20% | Anhydrous CrC₂O₄, H₂O (g)[1] |

| > 320 | Decomposition | - | - | Mixture of chromium oxides, CO (g), CO₂ (g)[1] |

Note: The observed weight loss values can vary slightly depending on the experimental conditions such as heating rate and atmosphere.

Safety and Handling

Chromium(II) compounds are highly susceptible to oxidation by air and require careful handling under inert atmosphere conditions. Additionally, chromium compounds, in general, should be handled with care due to their potential toxicity.

General Safety Precautions:

-

Inert Atmosphere: All manipulations of chromium(II) compounds should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent oxidation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or fumes.

-

Waste Disposal: Dispose of all chromium-containing waste according to institutional and local regulations for hazardous waste.

Characterization

The synthesized chromium(II) oxalate dihydrate and its anhydrous form can be characterized using several analytical techniques to confirm their identity and purity.

-

Thermogravimetric Analysis (TGA): To determine the water content and the decomposition temperature.

-

Infrared Spectroscopy (IR): To identify the characteristic vibrational modes of the oxalate ligand and the presence or absence of water molecules.

-

Powder X-ray Diffraction (PXRD): To confirm the crystal structure of the compounds.[1]

-

Elemental Analysis: To determine the elemental composition of the synthesized products.[1]

This guide provides a foundational understanding for the successful preparation and handling of anhydrous chromium(II) oxalate. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the procedures based on their specific experimental setup and safety protocols.

References

Spectroscopic Analysis of Chromium(II) Oxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of chromium(II) oxalate (CrC₂O₄), with a specific focus on Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic techniques. This document details the synthesis of the compound, experimental protocols for its analysis, and the interpretation of the resulting spectral data.

Introduction

Chromium(II) oxalate is an inorganic compound with the chemical formula CrC₂O₄. It typically exists as a dihydrate, CrC₂O₄·2H₂O, which presents as a light green crystalline product.[1] Spectroscopic analysis is crucial for confirming the synthesis of this compound and for understanding its structural and electronic properties. The magnetic moment of chromium(II) oxalate dihydrate is approximately 4.65 Bohr magnetons, which suggests a high-spin d⁴ configuration for the Cr²⁺ ion in an octahedral coordination geometry, consistent with other linear polymeric metal(II) oxalates.[1] This guide outlines the key methodologies for characterizing chromium(II) oxalate using IR and UV-Vis spectroscopy.

Synthesis of Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O)

A reliable method for the preparation of chromium(II) oxalate dihydrate involves the reaction of chromium(II) sulfate pentahydrate with a mixture of sodium oxalate and oxalic acid.[1] It is critical to perform the synthesis in a deoxygenated environment to prevent the oxidation of the Cr²⁺ ion.

Experimental Protocol

-

Solution Preparation : Prepare a degassed aqueous solution by bubbling an inert gas (e.g., nitrogen or argon) through deionized water for at least 30 minutes.

-

Reactant Dissolution : In the degassed water, dissolve chromium(II) sulfate pentahydrate (CrSO₄·5H₂O). In a separate vessel, dissolve a stoichiometric mixture of sodium oxalate (Na₂C₂O₄) and oxalic acid (H₂C₂O₄) in degassed water.

-

Precipitation : Slowly add the oxalate solution to the chromium(II) sulfate solution with continuous stirring under an inert atmosphere. A light green precipitate of chromium(II) oxalate dihydrate will form.

-

Isolation and Washing : Isolate the precipitate by vacuum filtration. Wash the collected solid several times with degassed water to remove any soluble impurities, followed by a wash with a solvent like ethanol to facilitate drying.

-

Drying : Dry the final product under a vacuum or in a desiccator over a suitable drying agent.

Synthesis Workflow

The logical flow for the synthesis of chromium(II) oxalate dihydrate is illustrated below.

Caption: Workflow for the synthesis of chromium(II) oxalate dihydrate.

Infrared (IR) Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For chromium(II) oxalate dihydrate, this technique is essential for confirming the presence of the oxalate ligand and water of hydration, as well as for probing the metal-ligand bond.

Experimental Protocol

-

Sample Preparation : Prepare a potassium bromide (KBr) pellet. Mix a small amount of the dried chromium(II) oxalate dihydrate sample (approx. 1-2 mg) with about 200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to achieve a fine, homogeneous powder.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000–400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Data Presentation and Interpretation

The IR spectrum of chromium(II) oxalate dihydrate is expected to show characteristic absorption bands corresponding to the vibrational modes of the water molecules and the coordinated oxalate anion. The assignments provided are based on data from analogous metal(II) oxalate complexes.[2][3]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Description |

| ~3400 (broad) | ν(O-H) of H₂O | A strong, broad band indicating the stretching vibrations of coordinated and/or lattice water molecules.[2] |

| ~1620 | δ(H-O-H) of H₂O | Bending vibration of water molecules, often overlapping with the C=O stretching band.[2] |

| ~1660 | ν_as(C=O) | Antisymmetric stretching vibration of the carbonyl groups in the coordinated oxalate ligand. |

| ~1360 & ~1315 | ν_s(C-O) + ν(C-C) | Symmetric C-O stretching coupled with C-C stretching. |

| ~820 | δ(O-C=O) + ν(Cr-O) | O-C=O bending (in-plane deformation) coupled with the metal-oxygen stretching vibration. |

| ~500 | ν(Cr-O) + Ring Deformation | Metal-oxygen stretching vibration, characteristic of the coordination bond. |

UV-Visible (UV-Vis) Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes like chromium(II) oxalate, it is used to study the d-d electronic transitions of the central metal ion, which are influenced by the surrounding ligands.

Experimental Protocol (Diffuse Reflectance)

Given that chromium(II) oxalate is largely insoluble in water and common solvents, UV-Vis analysis is best performed on the solid sample using diffuse reflectance spectroscopy.[4]

-

Sample Preparation : The finely ground solid sample is used directly. A non-absorbing, highly reflective material like barium sulfate (BaSO₄) or powdered polytetrafluoroethylene (PTFE) is used as a reference standard.

-

Data Acquisition : The solid sample is placed in a sample holder in a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere).

-

Spectrum Recording : The reflectance spectrum is recorded over a range, typically 200–800 nm. The data is often converted to absorbance using the Kubelka-Munk equation: F(R) = (1-R)² / 2R, where R is the reflectance.

Data Presentation and Interpretation

The Cr²⁺ ion has a d⁴ electron configuration. In a high-spin octahedral ligand field, the ground electronic state is ⁵E_g. According to theory, a single spin-allowed d-d transition is expected, corresponding to the excitation of an electron from the e_g orbital to the t₂_g orbital (⁵E_g → ⁵T₂_g). This transition often appears as a broad and sometimes split band in the visible or near-IR region due to the Jahn-Teller effect, which is common for high-spin d⁴ complexes.

| Electronic Transition | Expected λ_max (nm) | Description |

| ⁵E_g → ⁵T₂_g | ~650 - 850 | This single spin-allowed transition is responsible for the color of the complex. The broadness is due to the Jahn-Teller distortion of the excited state.[5][6] |

| Charge Transfer | < 400 | Ligand-to-metal charge transfer (LMCT) bands may appear in the UV region at higher energies. |

Overall Analytical Workflow

The comprehensive characterization of chromium(II) oxalate involves a sequential process from synthesis to detailed spectroscopic analysis and data interpretation.

Caption: Overall workflow for the spectroscopic analysis of chromium(II) oxalate.

References

- 1. Chromium(II) oxalate - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. ias.ac.in [ias.ac.in]

- 4. Chromium(II) oxalate | C2CrO4 | CID 13147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

Unraveling the Structure of Chromium(II) Oxalate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Crystal Structure and Physicochemical Properties

Chromium(II) oxalate dihydrate is a light green crystalline solid.[1] Based on the structures of its iron, manganese, and magnesium counterparts, CrC₂O₄·2H₂O is predicted to crystallize in the monoclinic space group C2/c.[2][3][4] The fundamental structural motif consists of infinite one-dimensional polymeric chains running along the crystallographic b-axis.[1][2]

In this arrangement, the chromium(II) ion is in a high-spin, octahedrally coordinated environment.[1] The coordination sphere is composed of four oxygen atoms from two bidentate oxalate ligands in the equatorial plane and two water molecules in the axial (trans) positions.[2] These [Cr(C₂O₄)(H₂O)₂] units are bridged by the oxalate ligands to form the characteristic chain structure. Hydrogen bonding between the coordinated water molecules and the oxalate oxygen atoms of adjacent chains contributes to the stability of the three-dimensional crystal lattice.[5]

A magnetic moment of 4.65 Bohr magnetons suggests the presence of a high-spin Cr²⁺ ion and the absence of a direct Cr-Cr bond.[1]

Table 1: Predicted Crystallographic Data for Chromium(II) Oxalate Dihydrate (Based on isostructural α-FeC₂O₄·2H₂O)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [2][6] |

(Note: Specific unit cell dimensions for CrC₂O₄·2H₂O are not available. The following are for α-FeC₂O₄·2H₂O for comparative purposes.)

| Parameter | Value (for α-FeC₂O₄·2H₂O) | Reference |

| a | ~11.8 Å | [6] |

| b | ~5.3 Å | [6] |

| c | ~9.8 Å | [6] |

| β | ~126.7° | [6] |

| Z | 4 | [5] |

Experimental Protocols

Synthesis of Chromium(II) Oxalate Dihydrate

The synthesis of chromium(II) oxalate dihydrate must be carried out in an inert atmosphere due to the ready oxidation of chromium(II) to chromium(III).[1][7] The following protocol is adapted from the work of Nikumbh et al. (1990).[1]

Materials:

-

Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)

-

Sodium oxalate (Na₂C₂O₄)

-

Oxalic acid (H₂C₂O₄)

-

Degassed, deionized water

Procedure:

-

Prepare a solution of sodium oxalate and oxalic acid in degassed, deionized water.

-

In a separate vessel, dissolve chromium(II) sulfate pentahydrate in degassed, deionized water.

-

Slowly add the chromium(II) sulfate solution to the oxalate solution with constant stirring under an inert atmosphere (e.g., nitrogen or argon).

-

A light green crystalline precipitate of chromium(II) oxalate dihydrate will form.

-

Filter the precipitate, wash with degassed water, and dry under vacuum.

Characterization Methods

The characterization of the synthesized chromium(II) oxalate dihydrate would typically involve the following techniques:

-

Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity. The resulting pattern is expected to be indexable to a monoclinic C2/c space group.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the oxalate ligand and the coordinated water molecules.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition pathway. The dihydrate is expected to lose its water of hydration above 140 °C in an inert atmosphere.[1] Further heating above 320 °C leads to decomposition into chromium oxides.[1]

-

Elemental Analysis: To confirm the elemental composition (C, H, Cr).

-

Magnetic Susceptibility Measurement: To determine the magnetic moment of the chromium(II) ion.

Visualizations

The following diagrams illustrate the experimental workflow for the characterization of chromium(II) oxalate dihydrate and the coordination environment of the chromium(II) ion within the crystal structure.

Caption: Experimental workflow for the synthesis and characterization of chromium(II) oxalate dihydrate.

Caption: Octahedral coordination environment of the chromium(II) ion in the predicted crystal structure.

References

In-Depth Technical Guide to the Thermogravimetric Analysis of Chromium(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of chromium(II) oxalate. Due to the limited availability of detailed public data on the thermal decomposition of chromium(II) oxalate, this guide establishes a procedural framework based on established methodologies for analogous transition metal(II) oxalates. It further presents a comparative analysis of the thermal decomposition of iron(II) oxalate, cobalt(II) oxalate, and manganese(II) oxalate to offer a predictive context for the behavior of chromium(II) oxalate.

Introduction to Thermogravimetric Analysis of Metal Oxalates

Thermogravimetric analysis is a powerful analytical technique used to determine the thermal stability of a material and its fraction of volatile components by monitoring the change in mass as a function of temperature. For hydrated metal oxalates, TGA is instrumental in elucidating the distinct stages of decomposition, typically involving an initial dehydration step to form the anhydrous salt, followed by the decomposition of the oxalate to form metal oxides or, in some cases, the pure metal, with the concurrent evolution of gaseous products such as carbon monoxide and carbon dioxide.

Chromium(II) oxalate, with the chemical formula CrC₂O₄, is an inorganic compound that can be prepared as a dihydrate (CrC₂O₄·2H₂O). The thermal analysis of this compound is crucial for understanding its stability, and for the synthesis of chromium-based catalysts and materials where precise control over the composition of the final product is essential.

Experimental Protocol for Thermogravimetric Analysis

The following is a generalized experimental protocol for the thermogravimetric analysis of a transition metal(II) oxalate dihydrate, which can be adapted for chromium(II) oxalate dihydrate.

2.1. Sample Preparation

Chromium(II) oxalate dihydrate (CrC₂O₄·2H₂O) can be synthesized by the reaction of a chromium(II) salt, such as chromium(II) sulfate pentahydrate, with a solution containing sodium oxalate and oxalic acid in a deoxygenated aqueous environment. The resulting precipitate should be filtered, washed with deionized water, and dried under vacuum at a low temperature to ensure the integrity of the hydrate.

2.2. Instrumentation

A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of controlled heating rates. The instrument should also have the capability for controlled gas flow to maintain a specific atmosphere during the analysis.

2.3. TGA Procedure

-

Sample Loading: Accurately weigh approximately 5-10 mg of the chromium(II) oxalate dihydrate sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an oxygen-free environment. Maintain this flow throughout the analysis.

-

Heating Program: Heat the sample from ambient temperature to approximately 600-800 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Continuously record the sample mass as a function of temperature.

Thermal Decomposition Pathway

The thermal decomposition of chromium(II) oxalate dihydrate is expected to proceed in two main stages, as illustrated in the workflow diagram below.

The first step involves the loss of water of crystallization to form anhydrous chromium(II) oxalate. Upon further heating, the anhydrous oxalate decomposes into chromium oxides, with the release of carbon monoxide and carbon dioxide.

Quantitative Data and Comparative Analysis

| Compound | Decomposition Stage | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Gaseous Products | Solid Product |

| Iron(II) Oxalate Dihydrate | Dehydration | ~170 - 230[1] | 20.01 | ~20.1[1] | H₂O | FeC₂O₄ |

| (FeC₂O₄·2H₂O) | Oxalate Decomposition | ~330 - 415[1] | 39.98 (to FeO) | ~39.2[1] | CO, CO₂ | FeO, Fe₃O₄, Fe |

| Cobalt(II) Oxalate Dihydrate | Dehydration | ~118 - 196[2] | 19.69 | ~19.1[3] | H₂O | CoC₂O₄ |

| (CoC₂O₄·2H₂O) | Oxalate Decomposition | ~248 - 279[2] | 48.98 (to Co) | ~47.6[3] | CO, CO₂ | Co, CoO |

| Manganese(II) Oxalate Dihydrate | Dehydration | ~140 - 187 (in Ar)[4] | 20.13 | Not specified | H₂O | MnC₂O₄ |

| (MnC₂O₄·2H₂O) | Oxalate Decomposition | ~335 - 434 (in Ar)[4] | 39.10 (to MnO) | Not specified | CO, CO₂ | MnO |

| Chromium(II) Oxalate Dihydrate | Dehydration | >140 | 20.46 | Not available | H₂O | CrC₂O₄ |

| (CrC₂O₄·2H₂O) | Oxalate Decomposition | >320 | 45.45 (to Cr₂O₃) | Not available | CO, CO₂ | Chromium Oxides |

Note: The final decomposition products of transition metal oxalates can be sensitive to the experimental atmosphere.

Discussion and Conclusion

The thermogravimetric analysis of chromium(II) oxalate dihydrate is expected to show a two-step decomposition process. The initial weight loss, occurring at temperatures above 140 °C, corresponds to the dehydration of the compound. The second, more significant weight loss at temperatures exceeding 320 °C is attributed to the decomposition of the anhydrous oxalate to form chromium oxides.

The comparative data from iron(II), cobalt(II), and manganese(II) oxalates suggest that the dehydration of chromium(II) oxalate dihydrate will likely be complete by approximately 200 °C, with a weight loss of around 20.5%. The subsequent decomposition of the anhydrous oxalate is expected to occur in the range of 320-450 °C. The final chromium oxide product will depend on the precise atmospheric conditions during the analysis.

This technical guide provides a foundational understanding and a practical framework for conducting and interpreting the thermogravimetric analysis of chromium(II) oxalate. For precise quantitative analysis, it is recommended to perform experimental TGA on a well-characterized sample of chromium(II) oxalate dihydrate.

References

- 1. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Metallic Cobalt Nanoparticles by the Thermal Decomposition of CoC2O4. 2H2O Precursor in the Argon Gas | Scientific.Net [scientific.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chromium Oxide Nanoparticles using Chromium(II) Oxalate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium oxide nanoparticles (Cr₂O₃ NPs) are of significant interest in various scientific and technological fields, including catalysis, pigment production, and biomedical applications, owing to their high stability, wide bandgap, and unique magnetic properties.[1][2] The synthesis method and the choice of precursor material play a crucial role in determining the size, morphology, and purity of the resulting nanoparticles, which in turn dictates their functional properties. While various methods exist for the synthesis of Cr₂O₃ NPs, the use of metal oxalates as precursors offers a straightforward route involving thermal decomposition.[3] This document provides detailed application notes and protocols for the synthesis of chromium oxide nanoparticles using chromium(II) oxalate as a precursor.

Chromium(II) oxalate (CrC₂O₄) is an inorganic compound that can be prepared and subsequently decomposed by heating to yield chromium oxides.[4] The thermal decomposition of chromium(II) oxalate dihydrate begins with the loss of water at temperatures above 140°C in an inert atmosphere, followed by the decomposition of the anhydrous oxalate to a mixture of chromium oxides at temperatures exceeding 320°C.[4] This method presents a viable, albeit less commonly documented, pathway for the synthesis of chromium oxide nanoparticles.

Data Presentation

The following tables summarize representative quantitative data for chromium oxide nanoparticles synthesized via thermal decomposition of chromium precursors. This data is provided for illustrative purposes to guide researchers in the expected characteristics of the nanoparticles.

Table 1: Nanoparticle Size and Morphology

| Synthesis Temperature (°C) | Average Crystallite Size (nm) | Particle Size from TEM (nm) | Morphology | Reference |

| 500 | ~25 | 20 - 70 | Quasi-rectangular | [5] |

| 600 | 45 | 20 - 70 | Sintered spheres | [1][2] |

Table 2: Magnetic Properties

| Synthesis Temperature (°C) | Magnetic Behavior |

| 500 | Paramagnetic |

| 600 | Weak ferromagnetic |

Experimental Protocols

This section details the protocols for the synthesis of chromium(II) oxalate and its subsequent conversion to chromium oxide nanoparticles.

Protocol 1: Synthesis of Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O)

This protocol is adapted from the method described by Nikumbh et al.[4]

Materials:

-

Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)

-

Sodium oxalate (Na₂C₂O₄)

-

Oxalic acid (H₂C₂O₄)

-

Degassed deionized water

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Schlenk line or glove box for inert atmosphere operations

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Prepare a degassed aqueous solution of sodium oxalate and oxalic acid.

-

In a separate flask under an inert atmosphere, dissolve chromium(II) sulfate pentahydrate in degassed deionized water.

-

Slowly add the oxalate solution to the chromium(II) sulfate solution with constant stirring.

-

A light green crystalline precipitate of chromium(II) oxalate dihydrate will form.

-

Continue stirring for 1-2 hours to ensure complete precipitation.

-

Filter the precipitate under an inert atmosphere and wash with degassed deionized water to remove any soluble impurities.

-

Dry the product under vacuum at room temperature.

Protocol 2: Synthesis of Chromium Oxide Nanoparticles via Thermal Decomposition

Materials:

-

Chromium(II) oxalate dihydrate (CrC₂O₄·2H₂O)

Equipment:

-

Tube furnace with temperature and atmosphere control

-

Ceramic crucible

-

Inert gas (e.g., Argon or Nitrogen)

-

Air supply

Procedure:

-

Place a known amount of chromium(II) oxalate dihydrate in a ceramic crucible.

-

Place the crucible in the tube furnace.

-

Purge the furnace with an inert gas (e.g., Argon) for at least 30 minutes to remove all oxygen.

-

Heat the furnace to 150°C at a rate of 5°C/min and hold for 1 hour to dehydrate the precursor, forming anhydrous chromium(II) oxalate.

-

Increase the temperature to a target calcination temperature (e.g., 500°C or 600°C) at a rate of 10°C/min under the inert atmosphere.

-

Hold at the target temperature for 2-3 hours to decompose the oxalate into chromium oxide.

-

After the hold time, switch the gas to a gentle flow of air and continue to hold at the target temperature for 1 hour to ensure complete oxidation to Cr₂O₃.

-

Cool the furnace to room temperature under a continued air flow.

-

The resulting powder is chromium oxide nanoparticles.

Protocol 3: Characterization of Nanoparticles

1. X-ray Diffraction (XRD):

-

Use a powder X-ray diffractometer with Cu Kα radiation to determine the crystalline phase and average crystallite size of the synthesized nanoparticles.

-

The Scherrer equation can be used to estimate the crystallite size from the broadening of the diffraction peaks.

2. Transmission Electron Microscopy (TEM):

-

Disperse the nanoparticles in a suitable solvent (e.g., ethanol) by ultrasonication.

-

Drop-cast the dispersion onto a carbon-coated copper grid.

-

Analyze the grid using a TEM to determine the particle size, size distribution, and morphology of the nanoparticles.

3. Vibrating Sample Magnetometry (VSM):

-

Use a VSM to measure the magnetic properties of the nanoparticles at room temperature.

-

Obtain a hysteresis loop to determine if the material is paramagnetic, ferromagnetic, or antiferromagnetic.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and characterization of chromium oxide nanoparticles.

Caption: Thermal decomposition pathway of chromium(II) oxalate dihydrate to chromium oxide.

References

Application Notes and Protocols: Synthesis of Cr₂O₃ Nanoparticles via Thermal Decomposition of Chromium(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of chromium(III) oxide (Cr₂O₃) nanoparticles through the thermal decomposition of a chromium(II) oxalate (CrC₂O₄) precursor. The synthesis is a two-step process involving the initial preparation of chromium(II) oxalate dihydrate (CrC₂O₄·2H₂O) followed by its controlled thermal decomposition. This method offers a route to produce Cr₂O₃ nanoparticles, which have wide-ranging applications in catalysis, pigments, and advanced materials. This document outlines the necessary reagents, equipment, and step-by-step procedures for both the precursor synthesis and the subsequent nanoparticle formation. It also includes data presentation in tabular format for key parameters and a visual representation of the experimental workflow.

Introduction

Chromium(III) oxide (Cr₂O₃), also known as eskolaite, is a highly stable and technologically important material. Its nanoparticle form exhibits enhanced properties due to a high surface-area-to-volume ratio, making it suitable for a variety of applications, including as a catalyst, in wear-resistant coatings, and as a green pigment. While various methods exist for the synthesis of Cr₂O₃ nanoparticles, the thermal decomposition of metal-organic precursors, such as oxalates, is a promising approach due to its simplicity and control over the final product's characteristics. This protocol specifically details the use of chromium(II) oxalate as the precursor.

Experimental Protocols

Part 1: Synthesis of Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O) Precursor

This procedure is adapted from the method reported by Nikumbh et al. for the preparation of chromium(II) oxalate dihydrate.

Materials:

-

Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)

-

Sodium oxalate (Na₂C₂O₄)

-

Oxalic acid (H₂C₂O₄)

-

Deionized water (degassed)

-

Inert gas (e.g., Argon or Nitrogen)

-

Ethanol

-

Diethyl ether

Equipment:

-

Schlenk line or glove box for inert atmosphere operations

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Prepare a Degassed Aqueous Solution: In a three-neck round-bottom flask, combine a stoichiometric mixture of sodium oxalate and oxalic acid in deionized water. The solution should be thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.

-

Dissolve Chromium(II) Sulfate: In a separate flask, dissolve chromium(II) sulfate pentahydrate in degassed deionized water under an inert atmosphere.

-

Precipitation: Slowly add the chromium(II) sulfate solution to the oxalate solution with vigorous stirring under a continuous flow of inert gas. A light green precipitate of chromium(II) oxalate dihydrate will form.

-

Digestion: Gently heat the mixture to approximately 60-80°C for 1-2 hours to allow the precipitate to digest and improve filterability.

-

Isolation and Washing: Cool the mixture to room temperature. Filter the precipitate using a Buchner funnel under an inert atmosphere. Wash the collected solid sequentially with degassed deionized water, ethanol, and diethyl ether to remove any unreacted reagents and facilitate drying.

-

Drying: Dry the light green crystalline product in a vacuum oven at a temperature below 100°C to avoid premature decomposition. Store the dried chromium(II) oxalate dihydrate under an inert atmosphere.

Part 2: Thermal Decomposition of Chromium(II) Oxalate to Cr₂O₃ Nanoparticles

Materials:

-

Dried chromium(II) oxalate dihydrate (CrC₂O₄·2H₂O) powder

Equipment:

-

Tube furnace with programmable temperature control

-

Ceramic or quartz combustion boat

-